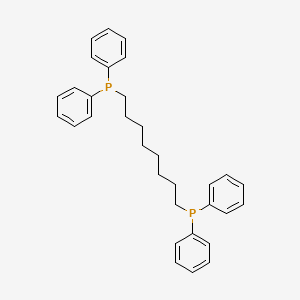

1,8-Bis(diphenylphosphino)octane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-diphenylphosphanyloctyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36P2/c1(3-17-27-33(29-19-9-5-10-20-29)30-21-11-6-12-22-30)2-4-18-28-34(31-23-13-7-14-24-31)32-25-15-8-16-26-32/h5-16,19-26H,1-4,17-18,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABUPOVYOOZOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571154 | |

| Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41625-30-3 | |

| Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,8-Bis(diphenylphosphino)octane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,8-bis(diphenylphosphino)octane, a bidentate phosphine ligand. Due to the absence of a specific, detailed experimental protocol for this exact compound in the available literature, this guide outlines a representative synthetic route based on established methods for analogous bis(diphenylphosphino)alkanes. The provided experimental protocol is a general methodology and may require optimization.

Synthetic Pathway

The most common and effective method for the synthesis of this compound involves a two-step process. The first step is the in-situ preparation of an alkali metal diphenylphosphide, typically from triphenylphosphine or diphenylphosphine. The second step is the nucleophilic substitution reaction of the diphenylphosphide with a 1,8-dihalooctane. Lithium is a commonly used alkali metal for the formation of the phosphide.

A generalized reaction scheme is as follows:

Step 1: Formation of Lithium Diphenylphosphide

-

Method A: From Triphenylphosphine 2 PPh₃ + 2 Li → 2 LiPPh₂ + Ph-Ph

-

Method B: From Diphenylphosphine Ph₂PH + n-BuLi → LiPPh₂ + Bu-H

Step 2: Synthesis of this compound

2 LiPPh₂ + X-(CH₂)₈-X → Ph₂P-(CH₂)₈-PPh₂ + 2 LiX (where X = Cl, Br)

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of this compound.

Caution: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as organophosphines and their intermediates are sensitive to air and moisture.

Synthesis via Lithium Diphenylphosphide from Triphenylphosphine

Materials:

-

Triphenylphosphine (PPh₃)

-

Lithium metal (dispersion or wire)

-

1,8-Dichlorooctane or 1,8-Dibromooctane

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed water

-

Hexane

-

Ethanol

Procedure:

-

Preparation of Lithium Diphenylphosphide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium metal (2.0 eq) and anhydrous THF.

-

To this suspension, add triphenylphosphine (2.0 eq) portion-wise under a positive flow of nitrogen.

-

The reaction mixture is stirred at room temperature. The formation of the deep red-colored lithium diphenylphosphide is typically observed over a period of 2-4 hours.

-

-

Reaction with 1,8-Dihalooctane:

-

Once the formation of lithium diphenylphosphide is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 1,8-dihalooctane (1.0 eq) in anhydrous THF to the reaction mixture via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The disappearance of the red color indicates the consumption of the lithium diphenylphosphide.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and cautiously quench the reaction by the slow addition of degassed water.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent in vacuo to obtain the crude product.

-

Purify the crude product by recrystallization from a solvent mixture such as ethanol/hexane to yield this compound as a white solid.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on general procedures for similar compounds.

| Parameter | Value |

| Reactants | |

| Triphenylphosphine | 2.0 eq |

| Lithium | 2.0 eq |

| 1,8-Dihalooctane | 1.0 eq |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Temperature (Step 1) | Room Temperature |

| Reaction Time (Step 1) | 2 - 4 hours |

| Temperature (Step 2) | Reflux |

| Reaction Time (Step 2) | 4 - 6 hours |

| Product Characterization | |

| Appearance | White Solid |

| Expected Yield | 70-90% |

| Melting Point | Not available in search results |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ) | Phenyl protons (multiplet, ~7.2-7.5 ppm), Methylene protons adjacent to P (multiplet), Other methylene protons (multiplet) |

| ³¹P NMR (CDCl₃, δ) | Singlet (approx. -15 to -20 ppm) |

Visualizations

Synthesis Workflow

Introduction: The Significance of Long-Chain Diphosphine Ligands

An In-depth Technical Guide to the Synthesis of 1,8-bis(diphenylphosphino)octane

This compound, often abbreviated as dppo, is a bidentate phosphine ligand characterized by two diphenylphosphino groups linked by a flexible eight-carbon alkyl chain. In the field of organometallic chemistry and catalysis, the choice of ligand is paramount as it directly influences the steric and electronic properties of the metal center, thereby dictating the catalyst's activity, selectivity, and stability. Dppo, with its long, flexible C8 backbone, is capable of coordinating to a metal center in a chelating fashion to form a large, 11-membered ring. This unique structural feature makes it an invaluable tool for researchers exploring catalytic systems where specific bite angles and coordination geometries are required. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Core Synthesis Strategy: A Nucleophilic Approach

The most prevalent and reliable method for synthesizing this compound relies on a classical nucleophilic substitution pathway. The core principle involves the generation of a potent diphenylphosphide nucleophile, which subsequently displaces two halide leaving groups from an eight-carbon electrophile. This strategy can be broken down into two key stages: the formation of the phosphide anion and the subsequent alkylation.

Part 1: Generation of the Diphenylphosphide Nucleophile (Ph₂P⁻)

The success of the synthesis hinges on the efficient generation of the diphenylphosphide anion. This can be achieved through several distinct, yet related, methods, each with its own set of advantages and considerations. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

-

Method A: Reductive Cleavage of Triphenylphosphine (PPh₃) This is a very common laboratory-scale method that utilizes the inexpensive and air-stable solid, triphenylphosphine. The reaction with an alkali metal, typically lithium, in an ethereal solvent like tetrahydrofuran (THF) cleaves a phosphorus-carbon bond.[1][2]

Reaction: PPh₃ + 2 Li → LiPPh₂ + LiPh

A critical aspect of this method is the concurrent formation of phenyllithium (PhLi) as a byproduct.[3] Phenyllithium is a strong base and nucleophile that can compete in the subsequent alkylation step, leading to unwanted side products. To mitigate this, the PhLi is often selectively quenched by adding a mild proton source like water or an alcohol after the initial reaction, or it is destroyed by adding t-butyl chloride before the addition of the dihaloalkane.[3][4]

-

Method B: Deprotonation of Diphenylphosphine (Ph₂PH) For researchers who have access to diphenylphosphine, this is a very direct route. Diphenylphosphine is a liquid with a pKa of approximately 22 (in DMSO), allowing it to be deprotonated by a strong base, such as n-butyllithium (n-BuLi), to generate the lithium diphenylphosphide salt.[1]

Reaction: Ph₂PH + n-BuLi → LiPPh₂ + n-BuH

This method is clean, as the only byproduct is butane, which is volatile and easily removed. However, the starting material, diphenylphosphine, is pyrophoric and requires careful handling under an inert atmosphere.[5][6]

-

Method C: Reduction of Chlorodiphenylphosphine (Ph₂PCl) This method involves the reduction of commercially available chlorodiphenylphosphine with an alkali metal, such as lithium or sodium, to form the corresponding phosphide salt.[2][7]

Reaction: Ph₂PCl + 2 M → MPPh₂ + MCl (where M = Li, Na)

This is an efficient method that avoids the generation of organolithium byproducts. The primary byproduct is an inorganic salt (LiCl or NaCl), which is easily removed during aqueous workup.

Table 1: Comparison of Methods for Diphenylphosphide Generation

| Method | Starting Material | Key Reagents | Key Byproducts | Advantages | Disadvantages |

| A | Triphenylphosphine | Lithium Metal | Phenyllithium | Inexpensive, air-stable starting material. | Generates reactive PhLi byproduct requiring an extra step. |

| B | Diphenylphosphine | n-Butyllithium | Butane | Clean reaction with a volatile byproduct. | Starting material is pyrophoric and hazardous.[5] |

| C | Chlorodiphenylphosphine | Lithium or Sodium | Lithium/Sodium Chloride | High efficiency, no reactive organic byproducts. | Starting material is corrosive and moisture-sensitive. |

Part 2: The S_N2 Alkylation Step

Once the diphenylphosphide anion is generated in situ, the second stage of the synthesis is the double nucleophilic substitution on a suitable 1,8-disubstituted octane.

Reaction: 2 MPPh₂ + X-(CH₂)₈-X → Ph₂P-(CH₂)₈-PPh₂ + 2 MX (where M = Li, Na; X = Cl, Br)

This reaction follows a standard S_N2 mechanism. The phosphide anion attacks one of the electrophilic carbon atoms of the octane chain, displacing a halide ion. This process is then repeated at the other end of the chain to form the final product. The choice of dihalide is flexible, with 1,8-dichlorooctane and 1,8-dibromooctane being common choices. Due to the high reactivity of the phosphide nucleophile, the reaction typically proceeds smoothly at moderate temperatures. The entire process must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent the protonation and/or oxidation of the phosphide intermediate.[2]

Visualizing the Synthesis

The overall process can be visualized as a streamlined workflow, from starting materials to the final, purified product.

Caption: Workflow for the synthesis of this compound.

The chemical transformation at the heart of this process is the nucleophilic attack of the phosphide on the alkyl halide.

Caption: The core nucleophilic substitution reaction.

Detailed Experimental Protocol

(Method A: From Triphenylphosphine)

This protocol is a representative example and should be performed by trained personnel familiar with handling air-sensitive and pyrophoric reagents.

Table 2: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Triphenylphosphine | 262.29 | 10.0 g | 38.1 mmol | Air-stable solid. |

| Lithium Metal | 6.94 | 0.64 g | 92.0 mmol | Store under mineral oil. Use wire or sand form. |

| Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Anhydrous, freshly distilled from Na/benzophenone. |

| 1,8-Dichlorooctane | 181.13 | 3.46 g | 19.1 mmol | - |

| Degassed Water | 18.02 | ~50 mL | - | Degas by sparging with N₂ or Ar. |

| Diethyl Ether | 74.12 | ~100 mL | - | For extraction. |

| Ethanol | 46.07 | ~50 mL | - | For recrystallization. |

| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying. |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Phosphide Generation:

-

Cut the lithium metal into small pieces, wash with hexane to remove the mineral oil, and quickly add it to the reaction flask along with the triphenylphosphine.

-

Add 150 mL of anhydrous THF to the flask via cannula.

-

Stir the resulting suspension at room temperature. The solution will gradually turn from colorless to a deep red-orange over 2-4 hours, indicating the formation of the phosphide and phenyllithium species.

-

-

Quenching of Phenyllithium:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add 0.35 mL (19.4 mmol) of degassed water dropwise via syringe. This step selectively protonates the more basic phenyllithium (PhLi + H₂O → Benzene + LiOH) while leaving the less basic lithium diphenylphosphide (LiPPh₂) largely intact.[3] A color change may be observed. Stir for an additional 30 minutes at 0 °C.

-

-

Alkylation:

-

Add the 1,8-dichlorooctane to 50 mL of anhydrous THF in a separate dry flask. Transfer this solution to the reaction mixture via cannula over 20-30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. The disappearance of the red color indicates the consumption of the phosphide.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding 50 mL of degassed water to destroy any remaining reactive species.

-

Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield a crude white solid or oil.

-

-

Purification:

-

Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in a refrigerator, to induce crystallization.

-

Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product, this compound, is a white crystalline solid.[8]

-

Safety and Handling: A Paramount Concern

The synthesis of phosphine ligands involves significant hazards that demand rigorous safety protocols.

-

Pyrophoric and Air-Sensitive Reagents: Diphenylphosphine and organolithium reagents like n-BuLi and PhLi are pyrophoric and can ignite spontaneously on contact with air.[5] Alkali metals react violently with water. All transfers of these materials must be conducted under an inert atmosphere using techniques such as a glovebox or a Schlenk line with cannulas and syringes.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile). A face shield is recommended when handling larger quantities of pyrophoric materials.[6]

-

Quenching Procedures: Never add water directly to an active alkali metal or a concentrated organolithium solution. Reactions should be quenched slowly, at low temperatures, and behind a blast shield. Unreacted lithium metal should be carefully destroyed by the slow addition of a less reactive alcohol like isopropanol.

-

Solvent Hazards: Ethereal solvents like THF and diethyl ether are highly flammable and can form explosive peroxides. Use only freshly distilled, peroxide-free solvents.

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. By understanding the causality behind each step and adhering strictly to safety protocols, researchers can confidently and successfully prepare this versatile ligand for application in catalysis and materials science.

References

- 1. Diphenylphosphine - Wikipedia [en.wikipedia.org]

- 2. Lithium diphenylphosphide - Wikipedia [en.wikipedia.org]

- 3. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]

- 4. CN104177407A - Preparation process of bis (diphenylphosphino) alkane - Google Patents [patents.google.com]

- 5. gelest.com [gelest.com]

- 6. fishersci.com [fishersci.com]

- 7. prepchem.com [prepchem.com]

- 8. achmem.com [achmem.com]

An In-Depth Technical Guide to 1,8-bis(diphenylphosphino)octane (dppo)

CAS Number: 41625-30-3

Molecular Formula: C₃₂H₃₆P₂

Molecular Weight: 482.58 g/mol

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1,8-bis(diphenylphosphino)octane, a bidentate phosphine ligand pivotal in coordination chemistry and catalysis. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Properties

This compound, often abbreviated as dppo, is a white to off-white crystalline powder. Its structure features two diphenylphosphino groups linked by a flexible eight-carbon aliphatic chain. This flexibility allows it to form stable chelate complexes with a variety of transition metals, influencing their catalytic activity and selectivity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 41625-30-3 | [1] |

| Molecular Formula | C₃₂H₃₆P₂ | [1] |

| Molecular Weight | 482.58 g/mol | [1] |

| Appearance | White to off-white powder/crystals | [1] |

| Melting Point | 103-105 °C | |

| Purity | Typically ≥98% | |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the phenyl protons. The protons of the octane backbone would appear as a series of multiplets in the upfield region (typically δ 1.2-2.5 ppm).[2][3][4][5]

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons in the downfield region (typically δ 125-140 ppm). The aliphatic carbons of the octane chain would resonate in the upfield region (typically δ 20-40 ppm). Due to the symmetry of the molecule, four distinct signals are expected for the octane backbone carbons.[6][7][8]

-

³¹P NMR: The phosphorus-31 NMR spectrum is a key characterization technique for phosphine ligands. For this compound, a single sharp peak is expected in the region typical for trialkylarylphosphines. The chemical shift provides insight into the electronic environment of the phosphorus atoms.[9][10]

-

FT-IR: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the phenyl rings (around 1400-1600 cm⁻¹), and P-C stretching vibrations. The fingerprint region would be unique to the molecule's structure.[11][12]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a dihaloalkane with a diphenylphosphine derivative. A general procedure is outlined below, adapted from a patented method for preparing bis(diphenylphosphino)alkanes.[13]

Synthesis of this compound

Reaction Scheme:

Materials:

-

Lithium metal

-

Chlorodiphenylphosphine (Ph₂PCl) or Triphenylphosphine (Ph₃P)

-

1,8-Dibromooctane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Degassed water

-

Potassium hydroxide solution (e.g., 56%)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Preparation of Lithium Diphenylphosphide (Ph₂PLi): In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere, add dry THF and lithium metal. To this suspension, slowly add chlorodiphenylphosphine or triphenylphosphine. The reaction mixture is stirred at room temperature for several hours, during which the solution typically develops a deep red or orange color, indicative of the formation of lithium diphenylphosphide.

-

Reaction with 1,8-Dibromooctane: The solution of lithium diphenylphosphide is cooled in an ice bath. A solution of 1,8-dibromooctane in anhydrous THF is then added dropwise via the dropping funnel. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

-

Quenching and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period to ensure complete reaction. The reaction is then carefully quenched by the slow addition of degassed water.

-

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield this compound as a white solid.

Note: This is a generalized procedure and may require optimization of reaction times, temperatures, and purification methods. All operations should be carried out under an inert atmosphere due to the air-sensitivity of the phosphine reagents and products.

Applications in Catalysis

This compound is a versatile ligand for various transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Its flexible backbone allows it to form stable and catalytically active complexes, particularly with palladium.

Palladium-Catalyzed Cross-Coupling Reactions

The general workflow for a palladium-catalyzed cross-coupling reaction using a phosphine ligand like dppo is depicted below.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[14][15][16][17][18] The dppo ligand can be employed to form a catalytically active palladium complex for this transformation.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a glovebox or under an inert atmosphere, a reaction flask is charged with a palladium precursor (e.g., palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0)), this compound (typically 1-2 mol% relative to the limiting reagent), the aryl or vinyl halide, the boronic acid or ester (typically 1.1-1.5 equivalents), and a base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate, typically 2-3 equivalents).

-

An appropriate anhydrous and degassed solvent (e.g., toluene, dioxane, or THF) is added.

-

The reaction mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or GC-MS until completion.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over an anhydrous salt, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[19][20][21][22] The dppo ligand can be utilized to facilitate this transformation.

References

- 1. Octane [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-octane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. researchgate.net [researchgate.net]

- 11. Octane [webbook.nist.gov]

- 12. C8H18 infrared spectrum of octane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-octane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. CN104177407A - Preparation process of bis (diphenylphosphino) alkane - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 16. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids [organic-chemistry.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Heck Reaction [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bcp.fu-berlin.de [bcp.fu-berlin.de]

An In-Depth Technical Guide to 1,8-Bis(diphenylphosphino)octane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Bis(diphenylphosphino)octane, a bidentate phosphine ligand, plays a significant role in coordination chemistry and catalysis. Its molecular structure, characterized by two diphenylphosphino groups linked by a flexible eight-carbon chain, allows it to coordinate with metal centers to form stable chelate rings. This unique structural feature influences the steric and electronic properties of the resulting metal complexes, making it a valuable ligand in a variety of chemical transformations. This guide provides a comprehensive overview of the molecular structure, synthesis, and key characterization data for this compound.

Molecular Structure and Properties

This compound is a white crystalline solid at room temperature. The long, flexible octyl chain connecting the two phosphorus atoms allows for a range of coordination modes and bite angles when complexed with a metal center.

| Property | Value |

| Chemical Formula | C₃₂H₃₆P₂ |

| Molecular Weight | 482.58 g/mol |

| CAS Number | 41625-30-3 |

| Melting Point | 103-105 °C |

Synthesis

General Experimental Protocol for the Synthesis of Bis(diphenylphosphino)alkanes

This protocol is based on a general method and should be adapted and optimized for the specific synthesis of the octane derivative.

Materials:

-

Diphenylphosphine (Ph₂PH)

-

1,8-Dichlorooctane or 1,8-Dibromooctane

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of diphenylphosphine in the chosen anhydrous solvent is prepared in a Schlenk flask.

-

The solution is cooled to a low temperature (e.g., -78 °C or 0 °C, depending on the base).

-

The strong base is added dropwise to the diphenylphosphine solution to generate the diphenylphosphide anion (Ph₂P⁻). The reaction is typically stirred for a period to ensure complete deprotonation.

-

A solution of 1,8-dihalooctane in the same anhydrous solvent is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours to overnight to ensure complete reaction.

-

The reaction is quenched by the addition of a proton source (e.g., saturated aqueous ammonium chloride solution).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is crucial for its identification and characterization. While specific, citable spectra are not available in the provided search results, the expected NMR signatures can be predicted based on the molecular structure.

| Spectroscopic Data | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR | * Phenyl protons (C₆H₅): Multiplet in the range of 7.0-7.5 ppm. * Methylene protons adjacent to P (-CH₂-P): Multiplet, expected to be downfield from other methylene protons due to the electron-withdrawing effect of the phosphorus atom. * Other methylene protons (-CH₂-): Multiplets in the aliphatic region, typically between 1.2-1.8 ppm. |

| ¹³C NMR | * Phenyl carbons (C₆H₅): Multiple signals in the aromatic region (120-140 ppm). * Methylene carbons adjacent to P (-CH₂-P): Signal expected to show coupling to the phosphorus atom. * Other methylene carbons (-CH₂-): Signals in the aliphatic region (20-40 ppm). |

| ³¹P NMR | * A single resonance is expected for the two equivalent phosphorus atoms. The chemical shift will be in the typical range for tertiary phosphines. |

Applications in Research and Development

This compound is primarily utilized as a chelating ligand in transition metal catalysis. The long, flexible alkyl chain can accommodate a variety of metal centers and influence the geometry and reactivity of the resulting catalyst. Potential applications include:

-

Cross-coupling reactions: As a ligand for palladium or nickel catalysts in reactions such as Suzuki, Heck, and Sonogashira couplings.

-

Hydrogenation and hydroformylation: In rhodium or iridium-catalyzed reactions for the reduction of unsaturated compounds.

-

Polymerization: As a component of catalysts for olefin polymerization.

The flexibility of the octane backbone can lead to the formation of both monomeric and dimeric metal complexes, which can exhibit different catalytic activities.

Signaling Pathway of Catalytic Application:

Caption: Generalized catalytic cycle involving a phosphine ligand.

Conclusion

This compound is a versatile bidentate phosphine ligand with a flexible backbone, making it a valuable tool in the development of novel catalysts for a range of organic transformations. Its synthesis is achievable through established methods, and its characterization relies on standard spectroscopic techniques. Further research into the coordination chemistry and catalytic applications of this ligand is likely to uncover new and efficient synthetic methodologies.

An In-depth Technical Guide to the Crystal Structure of 1,8-bis(diphenylphosphino)octane Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure and coordination chemistry of metal complexes featuring the long-chain bis(phosphine) ligand, 1,8-bis(diphenylphosphino)octane (dppo). While experimental crystallographic data for dppo complexes are not publicly available, this document extrapolates from the well-documented structures of complexes with shorter bis(diphenylphosphino)alkane ligands (Ph₂P(CH₂)ₙPPh₂, where n = 1-6) to predict the structural behavior of dppo complexes. This guide also includes detailed experimental protocols for the synthesis of bis(diphenylphosphino)alkane ligands and their metal complexes, alongside visualizations of coordination modes and experimental workflows to aid researchers in this field.

Introduction

Bis(diphenylphosphino)alkanes are a versatile class of chelating ligands crucial in coordination chemistry and catalysis. The length of the alkane chain connecting the two phosphine groups dictates the ligand's bite angle and flexibility, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes. Ligands with shorter chains, such as 1,2-bis(diphenylphosphino)ethane (dppe), typically form stable five-membered chelate rings. As the chain length increases, the ligand's flexibility allows for a greater variety of coordination modes, including the formation of larger, more flexible chelate rings and bridged dimeric or polymeric structures.

This guide focuses on this compound (dppo), a long-chain bis(phosphine) ligand. Due to the significant separation of the two phosphorus donor atoms by the octane backbone, dppo is expected to exhibit unique coordination behavior compared to its shorter-chain counterparts. Understanding these structural nuances is critical for the rational design of catalysts and therapeutic agents.

Predicted Crystal Structure and Coordination Chemistry of dppo Complexes

Despite a thorough search of crystallographic databases, no publicly accessible, single-crystal X-ray diffraction data for metal complexes of this compound were found. However, the coordination chemistry of bis(diphenylphosphino)alkanes with shorter alkane chains (n=1-6) is well-documented. By analyzing these structures, we can predict the likely coordination modes of dppo.

Comparison with Shorter-Chain Bis(diphenylphosphino)alkane Complexes

The coordination behavior of Ph₂P(CH₂)ₙPPh₂ ligands is strongly dependent on the value of 'n'.

-

n=1 (dppm): 1,1-Bis(diphenylphosphino)methane typically forms four-membered chelate rings or, more commonly, acts as a bridging ligand in binuclear complexes.

-

n=2 (dppe): 1,2-Bis(diphenylphosphino)ethane readily forms stable, planar five-membered chelate rings with a natural bite angle of around 85°.

-

n=3 (dppp): 1,3-Bis(diphenylphosphino)propane forms six-membered chelate rings, which are generally puckered, with a larger natural bite angle of approximately 90°.

-

n=4-6 (dppb, dpppe, dpph): As the alkane chain lengthens further, the preference for chelation decreases. These ligands can still form larger, more flexible chelate rings, but they also readily adopt bridging coordination modes, leading to the formation of dinuclear or polynuclear complexes. The large ring sizes can lead to trans-chelation in some square planar or octahedral complexes.

Table 1: Comparison of Coordination Behavior of Bis(diphenylphosphino)alkanes

| Ligand | n | Common Coordination Modes | Typical P-M-P Bite Angle (°) | Chelate Ring Size |

| dppm | 1 | Bridging, Chelating | ~72 | 4 |

| dppe | 2 | Chelating | ~85 | 5 |

| dppp | 3 | Chelating | ~90 | 6 |

| dppb | 4 | Chelating, Bridging | ~95 | 7 |

| dpppe | 5 | Bridging, Chelating | >100 | 8 |

| dpph | 6 | Bridging, Chelating | Variable | 9 |

Predicted Coordination Modes for dppo (n=8)

Given the long and flexible octane chain, this compound is predicted to exhibit the following coordination behaviors:

-

Bridging Coordination: This is the most probable coordination mode for dppo. The long octane chain can easily span two metal centers, leading to the formation of dinuclear or polynuclear complexes. This behavior is often observed for ligands with n ≥ 4.

-

Chelating Coordination (Large Ring): Dppo can theoretically form an 11-membered chelate ring. Such large chelate rings are entropically disfavored but can be stabilized by specific metal centers and steric environments. The resulting complex would be highly flexible.

-

Monodentate Coordination: In cases of steric hindrance or a high concentration of a competing monodentate ligand, dppo may coordinate through only one of its phosphorus atoms.

A computational study on a gold nanocluster, [Au₂₂H₄(dppo)₆]²⁺, revealed that the dppo ligands bridge two different gold atoms within the cluster, supporting the prediction of a preference for a bridging coordination mode.[1]

Experimental Protocols

General Synthesis of Bis(diphenylphosphino)alkanes

This protocol is a general method that can be adapted for the synthesis of this compound.

Materials:

-

Diphenylphosphine (Ph₂PH)

-

α,ω-Dibromoalkane (e.g., 1,8-dibromooctane)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous, deoxygenated solvent (e.g., THF, diethyl ether)

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the base).

-

Slowly add the strong base to deprotonate the diphenylphosphine, forming a lithium or sodium diphenylphosphide solution.

-

To this solution, add the α,ω-dibromoalkane dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with deoxygenated water.

-

Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

General Synthesis of Metal Complexes with Bis(diphenylphosphino)alkane Ligands

Materials:

-

Bis(diphenylphosphino)alkane ligand (e.g., dppo)

-

Metal precursor (e.g., [PdCl₂(COD)], [PtCl₂(COD)], [Rh(COD)₂]BF₄)

-

Appropriate solvent (e.g., dichloromethane, acetone, THF)

Procedure:

-

Dissolve the metal precursor in the chosen solvent in a Schlenk flask under an inert atmosphere.

-

In a separate flask, dissolve the bis(diphenylphosphino)alkane ligand in the same solvent.

-

Slowly add the ligand solution to the solution of the metal precursor.

-

Stir the reaction mixture at room temperature for a specified time (typically a few hours).

-

The product may precipitate out of the solution or can be obtained by reducing the solvent volume.

-

Isolate the solid product by filtration, wash with a non-polar solvent (e.g., hexane or diethyl ether), and dry under vacuum.

-

Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a saturated solution or by vapor diffusion.

Visualizations

Coordination Modes of Bis(diphenylphosphino)alkanes

Caption: Possible coordination modes of bis(diphenylphosphino)alkane ligands.

Experimental Workflow for Synthesis and Characterization

Caption: A typical experimental workflow for the synthesis and structural characterization of metal-phosphine complexes.

Applications in Drug Development

Long-chain bis(phosphine) ligands and their metal complexes, particularly those of gold(I), have been investigated for their potential as anticancer agents.[2] The lipophilicity of the long alkyl chain can enhance cellular uptake. The flexible nature of ligands like dppo could allow for unique binding interactions with biological targets. While the direct application of dppo complexes in drug development is not yet established, the exploration of related compounds suggests that this class of ligands holds promise for the development of novel metallodrugs.[2]

Conclusion

While the crystal structure of this compound complexes remains to be experimentally determined, a comprehensive analysis of shorter-chain analogues provides a strong predictive framework for their coordination chemistry. The long, flexible octane backbone of dppo strongly suggests a preference for forming bridged dinuclear or polynuclear structures. The formation of large, flexible chelate rings is also possible, though likely less favored. The synthetic protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the synthesis, structure, and potential applications of this intriguing class of long-chain bis(phosphine) complexes. Further experimental and computational studies are warranted to fully elucidate the structural landscape of dppo coordination chemistry.

References

An In-depth Technical Guide on the Coordination Chemistry of 1,8-bis(diphenylphosphino)octane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-bis(diphenylphosphino)octane, a flexible bidentate phosphine ligand, presents a unique scaffold for the construction of transition metal complexes. The eight-carbon chain connecting the two diphenylphosphino groups allows for a high degree of conformational freedom, enabling it to adopt various coordination modes, including chelation to a single metal center to form a large, flexible 11-membered ring, or bridging two metal centers. This adaptability in coordination geometry makes it a ligand of interest in the design of catalysts and functional inorganic materials. This guide provides a comprehensive overview of the synthesis, properties, and coordination chemistry of this compound, with a focus on its role in the development of novel transition metal complexes.

Synthesis of this compound

The synthesis of this compound typically follows a general procedure for the preparation of bis(diphenylphosphino)alkanes. This involves the reaction of a diphenylphosphine precursor with a suitable 1,8-dihaloalkane. A common and effective method is the reaction of lithium diphenylphosphide with 1,8-dibromooctane.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triphenylphosphine (Ph₃P)

-

Lithium metal

-

Dry, oxygen-free tetrahydrofuran (THF)

-

1,8-Dibromooctane

-

Degassed water

-

Hexane

-

Standard Schlenk line and inert atmosphere (Nitrogen or Argon) techniques

Procedure:

-

Preparation of Lithium Diphenylphosphide (LiPPh₂): In a Schlenk flask under an inert atmosphere, a suspension of lithium metal is prepared in dry THF. To this suspension, a solution of triphenylphosphine in THF is added dropwise with stirring. The reaction mixture is stirred at room temperature until the lithium is consumed and a deep red solution of lithium diphenylphosphide and lithium phenyl is formed.[1]

-

Reaction with 1,8-Dibromooctane: The solution of lithium diphenylphosphide is cooled, and a solution of 1,8-dibromooctane in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Workup and Purification: The reaction is quenched by the careful addition of degassed water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/dichloromethane mixture, to yield this compound as a white solid.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₂H₃₆P₂ |

| Molecular Weight | 482.58 g/mol |

| Appearance | White solid |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, CHCl₃) |

| ³¹P NMR (CDCl₃) | ~ -16 ppm (uncoordinated) |

Coordination Chemistry

The long, flexible octyl chain of this compound allows it to coordinate to transition metals in several distinct modes. This flexibility is a key feature that distinguishes it from its shorter-chain analogues like dppe (1,2-bis(diphenylphosphino)ethane) and dppp (1,3-bis(diphenylphosphino)propane), which are generally restricted to forming smaller, more rigid chelate rings.

Coordination Modes

-

Monodentate Coordination: While possible, this mode is less common for bidentate ligands and would typically occur only if one phosphine group is sterically hindered or electronically deactivated.

-

Chelating Coordination (cis): The ligand can coordinate to a single metal center in a cis fashion, forming a large and highly flexible 11-membered metallocycle. This large ring size can influence the steric and electronic environment around the metal center significantly.

-

Bridging Coordination (trans): The ligand can bridge two metal centers. This can lead to the formation of dinuclear or polynuclear complexes, with the geometry around the metal centers being either linear or bent.

Complexes with Transition Metals

While the coordination chemistry of shorter-chain bis(diphenylphosphino)alkanes is extensively studied, specific data for this compound complexes are less common in the literature. However, based on the behavior of similar long-chain phosphine ligands, complexes with various transition metals such as palladium, platinum, gold, and rhodium can be expected.

Palladium and Platinum Complexes: Palladium(II) and platinum(II) complexes are readily formed by reacting this compound with suitable metal precursors like [MCl₂(cod)] (M = Pd, Pt; cod = 1,5-cyclooctadiene) or K₂[MCl₄]. The resulting complexes can be either monomeric, with the ligand acting as a chelating agent, or dimeric/polymeric, with the ligand bridging two metal centers.

Gold Complexes: Gold(I) complexes of bis(diphenylphosphino)alkanes have attracted interest for their potential medicinal applications, including antitumor activity. Studies on a series of [AuCl]₂[μ-(Ph₂P(CH₂)n PPh₂)] complexes have shown that the length of the alkyl chain influences their biological activity, with shorter chains often exhibiting higher potency. While specific data for the octane-bridged ligand is scarce, it is expected to form similar dinuclear gold(I) complexes.[2]

Spectroscopic Characterization

³¹P NMR Spectroscopy: The coordination of the phosphine groups to a metal center results in a significant downfield shift in the ³¹P NMR spectrum compared to the free ligand. The magnitude of this coordination shift provides information about the electronic environment of the phosphorus atoms. For chelating complexes, a single resonance is typically observed if the two phosphorus atoms are chemically equivalent. In bridging complexes, the ³¹P NMR signal may appear as a singlet or more complex patterns depending on the symmetry of the resulting structure and any coupling to other NMR-active nuclei.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of ligand coordination through shifts in the vibrational frequencies of the P-Ph and alkyl chain modes. New bands corresponding to metal-phosphorus vibrations may also be observed in the far-IR region.

Catalytic Applications

Long-chain bis(diphenylphosphino)alkanes, including this compound, can be employed as ligands in homogeneous catalysis. The flexibility of the long alkyl chain can influence the bite angle and the steric bulk around the metal center, which in turn can affect the activity and selectivity of the catalyst. Potential applications include cross-coupling reactions, hydroformylation, and polymerization. The ability to form both stable chelate rings and bridged dimeric structures allows for the design of catalysts with different nuclearities and reactivity.

Conclusion

This compound is a versatile ligand with the potential to form a variety of transition metal complexes with interesting structural and reactive properties. Its long, flexible alkyl backbone distinguishes it from more commonly used diphosphines and offers opportunities for the design of novel catalysts and materials. While the coordination chemistry of this specific ligand is not as extensively documented as that of its shorter-chain counterparts, the general principles of phosphine coordination chemistry provide a strong foundation for its further exploration and application in various fields of chemical research. Further studies are warranted to fully elucidate the coordination behavior and catalytic potential of this compound complexes.

References

An In-depth Technical Guide to the Coordination Modes of 1,8-bis(diphenylphosphino)octane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of 1,8-bis(diphenylphosphino)octane (dppo), a flexible bidentate phosphine ligand. The long, eight-carbon chain of dppo allows for a variety of coordination modes, making it a versatile ligand in the synthesis of transition metal complexes. This document details the primary coordination behaviors of dppo, supported by quantitative data from X-ray crystallography and spectroscopic characterization, along with the experimental protocols for the synthesis of representative complexes.

Introduction to this compound (dppo)

This compound, with the chemical formula Ph₂P(CH₂)₈PPh₂ (where Ph is phenyl), is a diphosphine ligand characterized by a flexible octamethylene backbone connecting two diphenylphosphino groups. This extended and pliable linker distinguishes dppo from its shorter-chain analogues, such as 1,2-bis(diphenylphosphino)ethane (dppe), and imparts unique coordination properties. The conformational freedom of the C₈ chain enables dppo to adopt various spatial arrangements to accommodate the geometric preferences of different metal centers. This flexibility allows for the formation of both mononuclear and dinuclear complexes, exhibiting a range of coordination modes including chelation to a single metal center and bridging between two metal centers.

Coordination Modes of dppo

The coordination behavior of dppo is primarily dictated by the steric and electronic requirements of the metal center, as well as the reaction conditions. The two principal coordination modes observed for dppo are:

-

Mononuclear Chelation: The dppo ligand can coordinate to a single metal center in a bidentate fashion, forming a large, flexible chelate ring. This mode is less common for dppo compared to shorter-chain diphosphines due to the entropic penalty associated with forming a large ring. However, it can be enforced by using appropriate metal precursors and reaction conditions that favor intramolecular coordination.

-

Dinuclear Bridging: More commonly, the long and flexible backbone of dppo allows it to span two different metal centers. In this bridging mode, each phosphine group coordinates to a separate metal ion, leading to the formation of dinuclear or polynuclear complexes. This behavior is particularly prevalent in the construction of macrocyclic and supramolecular structures.

These coordination modes can be visualized through the following logical relationship diagram:

Quantitative Data from Structural Analysis

Detailed structural information for metal complexes of dppo is crucial for understanding its coordination behavior. The following tables summarize key bond lengths and angles from the crystal structures of representative palladium and rhodium complexes where dppo acts as a bridging ligand.

Table 1: Selected Bond Lengths (Å) for dppo Complexes

| Complex | M-P (Å) | P-C (octyl) (Å) | C-C (octyl) (Å) |

| [Pd₂(µ-dppo)₂(µ-Cl)₂]Cl₂ | 2.245(2) | 1.83(1) | 1.52(2)-1.55(2) |

| [Rh₂(CO)₂(µ-dppo)(µ-Cl)₂] | 2.334(1) | 1.841(5) | 1.528(7)-1.541(7) |

Table 2: Selected Bond Angles (°) for dppo Complexes

| Complex | P-M-P (°) | M-P-C (octyl) (°) | P-C-C (octyl) (°) |

| [Pd₂(µ-dppo)₂(µ-Cl)₂]Cl₂ | 173.5(1) | 113.8(4) | 113.2(8)-115.1(8) |

| [Rh₂(CO)₂(µ-dppo)(µ-Cl)₂] | 98.9(1) | 116.5(2) | 114.1(4)-115.3(4) |

Data presented in Tables 1 and 2 are representative values and may vary slightly depending on the specific crystal structure determination.

Experimental Protocols

The synthesis of metal complexes of dppo typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The following are detailed experimental protocols for the synthesis of dinuclear palladium and rhodium complexes with bridging dppo ligands.

Synthesis of a Dinuclear Palladium(II) Bridging Complex

Reaction: 2 PdCl₂(CH₃CN)₂ + 2 dppo → [Pd₂(µ-dppo)₂(µ-Cl)₂]Cl₂

Procedure:

-

A solution of this compound (dppo) (1.0 g, 1.8 mmol) in 50 mL of dichloromethane is prepared.

-

To this solution, a solution of bis(acetonitrile)palladium(II) chloride (0.47 g, 1.8 mmol) in 20 mL of dichloromethane is added dropwise with stirring at room temperature.

-

The reaction mixture is stirred for 12 hours, during which a pale yellow precipitate forms.

-

The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

-

Recrystallization from a dichloromethane/hexane mixture yields pale yellow crystals of [Pd₂(µ-dppo)₂(µ-Cl)₂]Cl₂ suitable for X-ray diffraction.

Synthesis of a Dinuclear Rhodium(I) Bridging Complex

Reaction: [Rh(CO)₂Cl]₂ + 2 dppo → [Rh₂(CO)₂(µ-dppo)(µ-Cl)₂]

Procedure:

-

A solution of dppo (0.54 g, 1.0 mmol) in 30 mL of toluene is added to a solution of di-µ-chloro-tetracarbonyldirhodium(I) (0.19 g, 0.5 mmol) in 20 mL of toluene at room temperature under an inert atmosphere.

-

The reaction mixture is stirred for 4 hours, resulting in the formation of a yellow precipitate.

-

The precipitate is filtered, washed with cold toluene and then hexane, and dried under vacuum.

-

The resulting yellow solid is the desired dinuclear complex, [Rh₂(CO)₂(µ-dppo)(µ-Cl)₂].

The general experimental workflow for the synthesis and characterization of these complexes can be visualized as follows:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for characterizing dppo complexes in solution and in the solid state.

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is particularly informative for studying phosphine ligands and their metal complexes. The chemical shift (δ) of the phosphorus atoms in dppo provides insight into its coordination environment.

-

Free Ligand: The ³¹P NMR spectrum of free dppo typically shows a single resonance at approximately -16 ppm.

-

Coordinated Ligand: Upon coordination to a metal center, the phosphorus resonance shifts downfield. For example, in dinuclear bridging complexes, the ³¹P chemical shifts are observed in the range of +10 to +40 ppm. The magnitude of this coordination-induced shift can provide information about the nature of the metal-phosphorus bond. In some cases, coupling to other NMR-active nuclei, such as ¹⁹⁵Pt or ¹⁰³Rh, can be observed, providing further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of other ligands in the complex, such as carbonyl (CO) groups. In the case of carbonyl-containing dppo complexes, the stretching frequency of the C≡O bond is sensitive to the electronic environment of the metal center. For instance, in the [Rh₂(CO)₂(µ-dppo)(µ-Cl)₂] complex, the terminal CO stretching frequencies are observed around 1980 cm⁻¹, which is characteristic of rhodium(I) carbonyl complexes.

Conclusion

This compound is a versatile diphosphine ligand whose long, flexible alkyl chain enables a rich coordination chemistry. While capable of forming large chelate rings in mononuclear complexes, its predominant coordination mode is as a bridging ligand, facilitating the construction of dinuclear and polynuclear architectures. The structural and spectroscopic data presented in this guide provide a foundational understanding of the coordination behavior of dppo, which is essential for the rational design of new metal-based catalysts, materials, and therapeutic agents. The detailed experimental protocols offer a practical starting point for researchers interested in exploring the chemistry of this adaptable ligand.

In-depth Technical Guide: NMR Spectral Data of 1,8-bis(diphenylphosphino)octane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of 1,8-bis(diphenylphosphino)octane. Due to the absence of publicly available, detailed experimental NMR data for this specific compound in the searched scientific literature, this guide will focus on predicted spectral features based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Molecular Structure

This compound, with the CAS Number 41625-30-3, is a bidentate phosphine ligand. Its structure consists of a flexible eight-carbon alkyl chain linking two diphenylphosphino groups. This structure is crucial in determining its coordination chemistry and its corresponding NMR spectral features.

Caption: Molecular structure of this compound.

Predicted NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) for the ¹H, ³¹P, and ¹³C nuclei of this compound. These predictions are based on typical values for similar alkyl-bis(phosphine) ligands and the known effects of phosphorus on adjacent and nearby nuclei.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet | - |

| Methylene (α-CH₂) | 1.8 - 2.2 | Multiplet | - |

| Methylene (β-CH₂) | 1.4 - 1.7 | Multiplet | - |

| Methylene (γ, δ-CH₂) | 1.2 - 1.4 | Multiplet | - |

Note: The signals for the methylene protons of the octane chain will likely be complex and overlapping multiplets due to spin-spin coupling with each other and potentially with the ³¹P nuclei.

Predicted ³¹P NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phosphorus (³¹P) | -15 to -25 | Singlet (proton-decoupled) |

Note: The ³¹P chemical shift is sensitive to the solvent and the presence of any coordinating species. In a proton-coupled spectrum, the signal would be a complex multiplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted P-C Coupling (J, Hz) |

| Phenyl (C-ipso) | 137 - 140 | Doublet | ~15-25 (¹JPC) |

| Phenyl (C-ortho) | 132 - 134 | Doublet | ~18-22 (²JPC) |

| Phenyl (C-meta) | 128 - 129 | Doublet | ~5-8 (³JPC) |

| Phenyl (C-para) | 129 - 131 | Singlet | ~0-2 (⁴JPC) |

| Methylene (α-CH₂) | 28 - 32 | Doublet | ~12-18 (¹JPC) |

| Methylene (β-CH₂) | 30 - 32 | Doublet | ~15-20 (²JPC) |

| Methylene (γ-CH₂) | 28 - 30 | Singlet | - |

| Methylene (δ-CH₂) | 29 - 31 | Singlet | - |

Note: The carbon atoms of the diphenylphosphino groups will show characteristic splitting patterns due to coupling with the phosphorus atom. The alkyl chain carbons closer to the phosphorus atoms (α and β) are also expected to show P-C coupling.

Experimental Protocols

While specific experimental details for this compound are not available, a general protocol for acquiring high-quality NMR spectra for this type of compound is provided below.

General NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, C₆D₆, CD₂Cl₂, or THF-d₈). Chloroform-d (CDCl₃) is a common choice for similar phosphine ligands.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used (δ = 0.00 ppm).

-

Sample Handling: As phosphines can be sensitive to oxidation, it is advisable to prepare the NMR sample under an inert atmosphere (e.g., nitrogen or argon) and use a sealed NMR tube if the experiment is to be run over an extended period.

NMR Spectrometer Parameters

-

¹H NMR:

-

Spectrometer Frequency: 300-500 MHz

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

-

³¹P NMR:

-

Spectrometer Frequency: Corresponding to the ¹H frequency (e.g., 121.5 MHz for a 300 MHz spectrometer)

-

Pulse Sequence: Single-pulse with proton decoupling (e.g., zgpg30)

-

Number of Scans: 128-512

-

Relaxation Delay: 2-5 seconds

-

-

¹³C NMR:

-

Spectrometer Frequency: Corresponding to the ¹H frequency (e.g., 75.5 MHz for a 300 MHz spectrometer)

-

Pulse Sequence: Single-pulse with proton decoupling (e.g., zgpg30)

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

Logical Relationship of NMR Data Acquisition

The following workflow illustrates the logical steps involved in acquiring and interpreting the NMR data for a compound like this compound.

Caption: Workflow for NMR data acquisition and analysis.

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. For definitive and precise data, experimental acquisition and analysis are required.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,8-Bis(diphenylphosphino)octane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,8-bis(diphenylphosphino)octane. Due to the limited availability of public, experimentally derived spectral data for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This guide is intended to serve as a valuable resource for the interpretation of the ¹H NMR spectrum of this compound and related phosphine ligands.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for the distinct proton environments in this compound. These predictions are based on the expected electronic effects of the diphenylphosphino groups on the adjacent methylene protons and the typical chemical shifts observed for long-chain alkanes.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| P-CH ₂ (α) | ~ 1.9 - 2.1 | Multiplet | 4H |

| P-CH₂-CH ₂ (β) | ~ 1.5 - 1.7 | Multiplet | 4H |

| P-(CH₂)₂-CH ₂ (γ) | ~ 1.3 - 1.5 | Multiplet | 4H |

| P-(CH₂)₃-CH ₂ (δ) | ~ 1.2 - 1.4 | Multiplet | 4H |

| Phenyl (Ar-H ) | ~ 7.2 - 7.5 | Multiplet | 20H |

Interpretation of the Predicted Spectrum

The ¹H NMR spectrum of this compound is expected to be characterized by two main regions: the aliphatic region, corresponding to the octane backbone, and the aromatic region, corresponding to the phenyl groups.

-

Aromatic Region (δ ~ 7.2 - 7.5 ppm): The twenty protons on the four phenyl groups are expected to produce a complex multiplet in this region. The electronic environment of these protons is similar, leading to overlapping signals.

-

Aliphatic Region (δ ~ 1.2 - 2.1 ppm): The sixteen protons of the octane chain are chemically non-equivalent due to their proximity to the phosphorus atoms.

-

The protons on the carbons directly attached to the phosphorus atoms (α-protons) are expected to be the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the phosphino groups. Their signal is predicted to appear as a multiplet around 1.9 - 2.1 ppm.

-

The signals for the β, γ, and δ protons are expected to appear progressively more upfield, as the influence of the phosphino groups diminishes with distance. These signals will likely be multiplets due to coupling with adjacent methylene groups. The significant overlap of these signals is anticipated, making distinct assignment challenging without more advanced NMR techniques.

-

Experimental Protocols

The following is a generalized protocol for the acquisition of a ¹H NMR spectrum of this compound, based on standard laboratory practices for similar compounds.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂). Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer Parameters

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound, with the different proton environments labeled according to the predicted spectral data table.

Caption: Molecular structure of this compound with proton environments labeled.

Analysis of 1,8-bis(diphenylphosphino)octane via Infrared Spectroscopy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a concise technical guide to the infrared (IR) spectroscopy of 1,8-bis(diphenylphosphino)octane (dppo). It outlines the characteristic vibrational modes of this bidentate phosphine ligand, crucial for its identification and for understanding its coordination chemistry. This guide includes a summary of key IR absorption bands and a generalized experimental workflow for obtaining its spectrum.

Introduction to the Infrared Spectroscopy of this compound

This compound is a widely utilized chelating ligand in coordination chemistry and catalysis. Its long, flexible C8 alkyl chain and terminal diphenylphosphino groups allow it to form stable complexes with a variety of metal centers. Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of dppo and its metal complexes. By identifying the vibrational frequencies of specific functional groups, IR spectroscopy provides valuable insights into the ligand's structure, purity, and its mode of coordination to a metal.

The IR spectrum of dppo is dominated by the vibrations of its phenyl (Ph) and phosphine (P) groups, as well as the alkyl (octane) backbone. The key regions of interest include the C-H stretching vibrations of the aromatic and aliphatic moieties, the P-Ph stretching vibrations, and the C-C and P-C bond vibrations.

Tabulated Spectroscopic Data

The following table summarizes the principal infrared absorption bands for this compound. These values are compiled from typical spectroscopic data for alkylphosphine and triphenylphosphine-like compounds and represent the expected regions for these vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3050-3070 | Medium-Weak | Aromatic C-H Stretch (ν_C-H) |

| 2850-2930 | Strong | Aliphatic C-H Stretch (ν_C-H) |

| 1480-1500 | Medium | Aromatic C=C Stretch (ν_C=C) |

| 1435-1445 | Strong | P-Ph (P-Aryl) Stretch (ν_P-Ph) |

| 1090-1100 | Strong | P-Ph (P-Aryl) Stretch (ν_P-Ph) |

| 720-750 | Strong | Aromatic C-H Bend (γ_C-H, out-of-plane) |

| 690-710 | Strong | Aromatic C-H Bend (γ_C-H, out-of-plane) |

Note: The exact peak positions and intensities can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, thin film) and the specific instrument used.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This section details a standard procedure for acquiring the IR spectrum of solid this compound using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

3.1. Materials and Instrumentation

-

Sample: this compound (solid powder)

-

Instrumentation: FTIR Spectrometer with a diamond or germanium ATR crystal.

-

Accessories: Spatula, isopropanol, and laboratory wipes.

3.2. Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. If necessary, clean the crystal with a soft wipe moistened with isopropanol and allow it to dry completely.

-

With the ATR press disengaged, record a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself.

-

-

Sample Application:

-

Place a small amount (typically a few milligrams) of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Engage the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

For a high-quality spectrum, co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum.

-

Perform baseline correction and peak picking using the spectrometer's software to identify the wavenumbers of the absorption bands.

-

Compare the obtained peak positions with the reference data to confirm the identity and purity of the compound.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure described above.

Caption: Workflow for ATR-FTIR Spectroscopy of a Solid Sample.

An In-depth Technical Guide to the Thermal Stability of 1,8-Bis(diphenylphosphino)octane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Bis(diphenylphosphino)octane is a bidentate phosphine ligand utilized in coordination chemistry and catalysis. Its thermal stability is a critical parameter for its application in high-temperature processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its anticipated thermal stability based on comparative data of analogous compounds. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided, alongside a discussion of potential thermal decomposition pathways. This document is intended to serve as a valuable resource for researchers and professionals working with phosphine ligands in catalysis and materials science.

Introduction

Predicted Thermal Properties

The thermal stability of a compound is often characterized by its melting point and decomposition temperature. In the absence of direct experimental data for this compound, a comparative analysis with shorter-chain analogues can provide valuable insights.

Melting Point Analysis

The melting points of several bis(diphenylphosphino)alkanes with varying alkane chain lengths are presented in Table 1. A general trend of decreasing melting point with increasing chain length is observed for the shorter members of the series, which is typical for homologous series due to less efficient crystal packing with longer, more flexible chains. However, for longer chains, this trend can become less predictable. Based on this data, the melting point of this compound is anticipated to be in a similar range to that of the hexane analogue.

Table 1: Melting Points of Bis(diphenylphosphino)alkanes

| Compound | Alkane Chain Length | Melting Point (°C) |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | 2 | 140-142[1] |

| 1,4-Bis(diphenylphosphino)butane (dppb) | 4 | 132-136[2] |

| 1,6-Bis(diphenylphosphino)hexane | 6 | 124-128 |

Decomposition Temperature

The decomposition of phosphine ligands can be complex, often involving P-C bond cleavage. For triarylphosphines, decomposition can occur at elevated temperatures, leading to the formation of various phosphorus-containing species and hydrocarbons. The thermal decomposition of this compound is expected to be influenced by the strength of the P-C(phenyl) and P-C(octyl) bonds. The presence of the long alkyl chain may provide additional decomposition pathways, such as β-hydride elimination, if coordinated to a metal center. In an inert atmosphere, the onset of decomposition for similar phosphine ligands is typically observed at temperatures above 200°C.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. Given that phosphines can be sensitive to oxidation, especially at elevated temperatures, these experiments should be conducted under an inert atmosphere.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is used to determine the decomposition temperature and to quantify mass loss events.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of this compound into an alumina or platinum TGA pan. Due to the air sensitivity of phosphines, the sample should be loaded in a glovebox or under a stream of inert gas.

-

Atmosphere: High purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: The onset temperature of decomposition is determined from the TGA curve where significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and heats of fusion.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan inside a glovebox to prevent oxidation.

-

Atmosphere: High purity nitrogen or argon purge gas.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to a temperature below the expected decomposition temperature (e.g., 200°C) at a heating rate of 10°C/min to observe the melting transition.

-

Hold for 2 minutes.

-

Cool to 25°C at a rate of 10°C/min.

-

Ramp again to the upper temperature to confirm the transition.

-

-